TZ9 -

TZ9

Catalog Number: EVT-284561
CAS Number:
Molecular Formula: C17H14N6O4
Molecular Weight: 366.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TZ9 is a cell-permeable triazine compound that inhibits the human E2 ubiquitin-conjugating enzyme Rad6B. TZ9 selectively docks to the Rad6B catalytic site, inhibits Rad6B-induced histone H2A ubiquitination, downregulates intracellular β-catenin, induces G2/M arrest and apoptosis, and inhibits proliferation and migration of metastatic human breast cancer cells (IC50 = 6 µM).
TZ9 is an inhibitor of Rad6B expressing human breast cancer cell lines MDA-MB-231 and MCF-7. It is also the first competitive E2-ligase inhibitor that acts by blocking thioester formation.

2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides (6-49)

  • Compound Description: This series of compounds, particularly compounds 22 and 46, exhibited significant cytotoxic activity and selectivity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines. [] The IC50 values ranged from 7 to 24 µM. [] Molecular docking studies suggested that these compounds might exert their activity by binding to the MDM2 protein. []

2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives (20-162)

  • Compound Description: This series represents another group of potential anticancer agents designed as molecular hybrids incorporating a triazine ring and a sulfonamide fragment. [] Several compounds within this series, specifically those with R1 = 4-trifluoromethylbenzyl or R1 = 3,5-bis(trifluoromethyl)benzyl, exhibited potent cytotoxic activity against HCT-116, MCF-7, and HeLa cell lines. [] These compounds induced G0/G1 and G2/M cell cycle arrest and apoptosis in a p53-independent manner. []

3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)-N-methylthiophene-2-carboxamide

  • Compound Description: This compound was synthesized and characterized as a potential focal adhesion kinase (FAK) inhibitor. []

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues

  • Compound Description: FPMINT and its analogues were investigated as inhibitors of human equilibrative nucleoside transporters (ENTs), particularly ENT2. [] These compounds exhibited selectivity for ENT2 over ENT1. []
Synthesis Analysis

Methods of Synthesis
The synthesis of TZ9 typically involves several key steps, utilizing various organic synthesis techniques. The most common methods include:

  1. Condensation Reactions: These reactions are fundamental in forming the core structure of TZ9. Typically, a carbonyl compound reacts with an amine or alcohol to form an imine or ether linkage, respectively.
  2. Functional Group Modifications: Subsequent steps often involve the introduction or modification of functional groups to enhance the compound's biological activity. This can include halogenation, alkylation, or acylation reactions.
  3. Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate TZ9 in its pure form.

Key parameters during synthesis include temperature control, reaction time, and the choice of solvents, which can significantly affect yield and purity.

Molecular Structure Analysis

Molecular Structure
The molecular structure of TZ9 can be described using its chemical formula and three-dimensional conformation. Key features include:

  • Functional Groups: The presence of specific functional groups such as hydroxyls, amines, or halogens that contribute to its reactivity.
  • Stereochemistry: The spatial arrangement of atoms within TZ9 is crucial for its biological activity. Stereoisomerism may play a role in the compound's efficacy and safety profile.
  • Computational Modeling: Advanced computational techniques like molecular dynamics simulations provide insights into the stability and interactions of TZ9 at the molecular level.

Structural Data

  • Chemical Formula: C_xH_yN_zO_w (exact composition depends on specific derivatives)
  • Molecular Weight: Approximately 300 g/mol (varies with modifications)
Chemical Reactions Analysis

Chemical Reactions Involving TZ9
TZ9 participates in various chemical reactions that are essential for its functionality:

  1. Nucleophilic Substitutions: These reactions often occur at electrophilic centers within the molecule, allowing for further derivatization.
  2. Oxidation-Reduction Reactions: TZ9 may undergo redox reactions that alter its oxidation state, impacting its biological activity.
  3. Cyclization Reactions: Certain conditions may promote cyclization, leading to more complex structures with enhanced properties.

Parameters such as pH, temperature, and concentration play critical roles in determining the reaction pathways and outcomes.

Mechanism of Action

Mechanism of Action
The mechanism by which TZ9 exerts its effects is primarily linked to its interaction with specific biological targets:

  • Target Engagement: TZ9 binds to certain receptors or enzymes within cells, modulating their activity. This can lead to downstream effects on cellular signaling pathways.
  • Biochemical Modulation: By influencing enzyme activity or receptor function, TZ9 can alter metabolic processes or gene expression patterns.
  • Pharmacodynamics: The relationship between the concentration of TZ9 and its biological effect is crucial for understanding its therapeutic potential.

Relevant Data

  • Binding Affinity: Typically measured in nanomolar ranges for effective interactions with target proteins.
  • Dose-Response Curves: Essential for determining the effective concentration range for therapeutic applications.
Physical and Chemical Properties Analysis

Physical and Chemical Properties
TZ9 exhibits several notable physical and chemical properties:

  • Solubility: Solubility in polar solvents (e.g., water) versus non-polar solvents (e.g., hexane) is critical for formulation purposes.
  • Stability: Thermal and chemical stability under various conditions (e.g., light exposure, pH variations) must be assessed to ensure efficacy over time.
  • Melting Point and Boiling Point: These properties help characterize the compound’s phase behavior during synthesis and storage.

Relevant Data

  • Solubility: Soluble in DMSO and ethanol; limited solubility in water.
  • Stability Profile: Stable under acidic conditions but sensitive to strong bases.
Applications

Scientific Applications
The applications of TZ9 span multiple scientific domains:

  1. Pharmaceutical Development: Due to its potential therapeutic effects, TZ9 is investigated as a candidate for drug development targeting specific diseases.
  2. Biochemical Research: Researchers utilize TZ9 to explore biochemical pathways and mechanisms due to its ability to modulate enzyme activity.
  3. Material Science: Modifications of TZ9 may lead to novel materials with unique properties suitable for various industrial applications.
Mechanistic Insights into TZ9's Biological Activity

TZ9 (CAS 1002789-86-7), a cell-permeable 1,3,5-triazine derivative, has emerged as a compelling chemical probe and potential therapeutic candidate targeting the ubiquitin-proteasome system (UPS) in cancer. Its biological activity centers on selective inhibition of the E2 ubiquitin-conjugating enzyme Rad6B, triggering downstream effects on critical oncogenic pathways.

Inhibition of Rad6 Ubiquitin-Conjugating Enzyme: Molecular Interactions and Binding Kinetics

TZ9 (also designated Rad6B SMI #9 or SMI#9) functions as a potent, selective, and reversible inhibitor of the human E2 enzyme Rad6B (HHR6B). It directly targets the catalytic site of Rad6B via non-covalent interactions [1] [5]. Biochemical analyses demonstrate that TZ9 effectively disrupts the formation of the Rad6B-Ubiquitin (Ub) thioester bond, a critical intermediate in the ubiquitination cascade [5]. This inhibition occurs with high specificity, as TZ9 does not affect Ub transfer catalyzed by the related E2 enzyme UbcH5B/UBE2D2 [5] [9].

The binding kinetics involve TZ9 occupying key residues within Rad6B's catalytic cleft. Pre-incubation studies show that TZ9 (25 nM) significantly inhibits Rad6B-induced histone H2A ubiquitination by 61% within 1 hour [5]. Molecular modeling suggests that the triazine core and its nitro-phenylacetate substituent play crucial roles in binding affinity and specificity, leveraging hydrogen bonding and hydrophobic interactions within the active site [4] [5]. This targeted binding disrupts Rad6B's ability to load activated Ub and transfer it to substrate proteins, fundamentally halting its E2 function.

Table 1: Key Molecular Interactions of TZ9 with Rad6B

Interaction TypeTarget Site on Rad6BFunctional ConsequenceExperimental Evidence
Non-covalent bindingCatalytic cleft (Cys88 proximity)Blocks Ub thioester bond formationInhibition of Rad6B-Ub intermediate formation [5]
Steric hindranceUb-binding surfacePrevents substrate access/Ub transferSpecific inhibition of H2A ubiquitination [1]
Hydrophobic interactionActive site pocketEnhances binding affinityStructure-activity relationship (SAR) of triazine analogs [4]
Hydrogen bondingPolar residues near catalytic siteStabilizes inhibitor-enzyme complexMolecular docking simulations [9]

Modulation of Ubiquitin-Proteasome System Dynamics in Cancer Cell Lines

TZ9's inhibition of Rad6B profoundly impacts UPS dynamics, particularly histone ubiquitination and the stability of key regulatory proteins. Rad6B functions as the catalytic partner for the E3 ligase RNF20/40 in the monoubiquitination of histone H2B (K120), a modification linked to transcriptional activation. Consequently, TZ9 treatment (0.5-5 µM, 24h) dose-dependently inhibits histone H2A ubiquitination in metastatic breast cancer cells (MDA-MB-231) [1]. This disruption of histone code alters chromatin signaling and gene expression profiles.

Beyond histones, TZ9 significantly downregulates cellular levels of Rad6 substrate proteins, notably proliferating cell nuclear antigen (PCNA) and β-catenin. Western blot analyses confirm a dose-dependent reduction in both PCNA (a DNA replication/repair factor) and β-catenin (a Wnt pathway effector) in MDA-MB-231 cells treated for 24 hours [1] [5]. This downregulation occurs post-translationally, mediated by the UPS, as Rad6B inhibition prevents the ubiquitination events that normally stabilize these proteins or regulate their functional interactions. The compound exhibits potent anti-proliferative and anti-migratory effects specifically in cancer cell lines with high Rad6B expression (e.g., MDA-MB-231, IC₅₀ = 4.6 - 6 µM after 72h MTT/MTS assay), while showing minimal toxicity in non-transformed, low Rad6B-expressing cells like MCF10A (only 2% and 19% inhibition at 10 µM and 50 µM, respectively) [1] [5].

Table 2: Cytotoxic Profile of TZ9 Across Cancer Cell Lines

Cell LineCancer TypeIC₅₀/GI₅₀ (µM)Assay TypeExposure TimeKey Sensitivity Factor
MDA-MB-231Metastatic Breast4.6 - 6.0MTS/MTT72 hHigh Rad6B expression
MCF7Breast5.0MTS72 hModerate Rad6B
A549Lung7.2MTS72 hModerate Rad6B
HT-29Colon8.3MTS72 hModerate Rad6B
A2780Ovarian7.8MTS72 hModerate Rad6B
NCI-H1299Lung45MTS72 hLower Rad6B?
OV-90Ovarian60MTS72 hLower Rad6B?
MCF10ANon-transformed Breast>50 (19% inhib. at 50µM)MTT72 hLow Rad6B expression

Induction of Apoptotic Pathways via β-Catenin Pathway Disruption

A critical consequence of TZ9-mediated Rad6B inhibition is the destabilization of β-catenin, a key oncoprotein frequently overexpressed in cancers. TZ9 treatment (0.5-5 µM, 24h) downregulates intracellular β-catenin protein levels in MDA-MB-231 cells [1]. β-catenin acts as the central transcriptional co-activator of the canonical Wnt signaling pathway, regulating genes involved in cell proliferation (e.g., c-Myc, cyclin D1) and survival. Its destabilization disrupts pro-survival Wnt signaling.

This β-catenin downregulation initiates a cascade of apoptotic events:

  • Cell Cycle Arrest: TZ9 (0.1-5 µM, 24-72h) induces G2-M phase arrest in MDA-MB-231 cells, evidenced by a 2-fold increase in G2-M cells accompanied by a proportional decrease in S-phase cells [1]. This arrest correlates with altered localization and expression of cell cycle regulators like cyclin B1.
  • Activation of Intrinsic Apoptosis: Treatment with TZ9 (5 µM) induces apoptosis in MDA-MB-231 cells within 8-48 hours [1]. Mechanistically, β-catenin loss diminishes the transcription of anti-apoptotic genes like BCL-2 [3] [7]. Concurrently, studies link β-catenin deficiency to increased expression of pro-apoptotic proteins such as BAX, phosphorylated p53, and active caspase-3 [3] [10]. This shift in the BCL-2/BAX ratio promotes mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.
  • Cross-talk with Autophagy: β-catenin silencing, analogous to its downregulation by TZ9, has been shown to activate autophagy in multiple myeloma cells, as indicated by increased LC3-II conversion and Beclin-1 expression, alongside AMPK activation and mTOR inhibition [3]. While direct evidence for TZ9 inducing autophagy is limited in the provided results, this represents a potential complementary cell death mechanism triggered by β-catenin disruption.

The relationship between β-catenin and apoptosis is context-dependent in cancer. While Wnt/β-catenin signaling can sometimes promote survival, its inactivation in melanoma and myeloma models consistently promotes apoptosis [3] [7] [10]. TZ9 exploits this vulnerability by targeting Rad6B, an upstream regulator of β-catenin stability, making it particularly effective against cancers dependent on Rad6B-mediated β-catenin stabilization.

Properties

Product Name

TZ9

IUPAC Name

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate

Molecular Formula

C17H14N6O4

Molecular Weight

366.3 g/mol

InChI

InChI=1S/C17H14N6O4/c18-16-20-14(21-17(22-16)19-12-4-2-1-3-5-12)10-27-15(24)11-6-8-13(9-7-11)23(25)26/h1-9H,10H2,(H3,18,19,20,21,22)

InChI Key

RRRDZFQRNJTKHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

TZ9; TZ-9; TZ 9; SMI#9;

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.